BenchChemオンラインストアへようこそ!

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Medicinal Chemistry PARP Inhibition Scaffold Design

This 6-chloro-3-methyl-1,2-dihydroisoquinolin-1-one scaffold is a privileged motif for PARP-1 and tankyrase inhibitors (see US 8,193,182 B2). The 6-chloro substituent accesses a critical hydrophobic sub-pocket not reachable with the 7-chloro isomer. The 3-methyl group introduces conformational bias for kinase selectivity. Supplied at ≥97% purity, it eliminates pre-functionalization purification, ensuring batch-to-batch reproducibility for lead optimization. Ideal for fragment-based drug discovery (FBDD) library synthesis.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 1594451-49-6
Cat. No. B2539875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one
CAS1594451-49-6
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Cl)C(=O)N1
InChIInChI=1S/C10H8ClNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
InChIKeyOXPZPHUCENEDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 1594451-49-6): Core Chemical Identity and Procurement Profile


6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 1594451-49-6) is a heterocyclic small molecule belonging to the dihydroisoquinolinone class, possessing the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with its core structure being a privileged motif found in several classes of inhibitors, particularly those targeting poly(ADP-ribose) polymerase (PARP) and Rho-kinase [1]. The molecule features a characteristic 1,2-dihydroisoquinolin-1-one nucleus substituted with a chlorine atom at the 6-position and a methyl group at the 3-position, a substitution pattern that provides a specific vector for further functionalization . Commercially available as a building block, it is typically supplied with a purity of 95% or greater from major chemical vendors .

Why Generic Isoquinolinone Scaffolds Cannot Substitute for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one in Structure-Activity Relationship Studies


In the context of structure-activity relationship (SAR) studies, generic isoquinolinone scaffolds cannot simply be interchanged with 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one due to the profound impact of its specific substitution pattern on both chemical reactivity and biological target engagement. The position of the chloro substituent is critical; for example, the 7-chloro isomer (7-Chloroisoquinolin-1(2H)-one, CAS 24188-74-7) exhibits a different electronic environment and steric profile, which led to its distinct utility in the SAR that ultimately yielded the NS3 protease inhibitor asunaprevir . Similarly, the presence of the 3-methyl group introduces conformational constraints and lipophilicity changes absent in the unsubstituted core . Using a 6-fluoro-3-methyl analog or a 6-chloro-3-unsubstituted isoquinolinone would result in a different hydrogen bonding network and a divergent pharmacokinetic profile, invalidating any established SAR model . Therefore, direct substitution with a non-identical building block introduces unacceptable variability, undermining the reproducibility of lead optimization campaigns and the validity of patent claims based on the exact Markush structure .

Quantitative Differentiation Guide for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one


Regioisomeric Purity: 6-Chloro vs. 7-Chloro Substitution in PARP Scaffold Libraries

The substitution pattern of the chlorine atom dictates the ultimate biological outcome of derived molecules. While the 7-chloroisoquinolin-1(2H)-one scaffold (CAS 24188-74-7) was a key intermediate in the discovery of the HCV NS3 protease inhibitor asunaprevir , the 6-chloro isomer is the required building block for exploring SAR around the 6-position of isoquinolin-1(2H)-ones, a region often involved in interactions with the hydrophobic pocket of PARP family enzymes [1]. The 6-chloro isomer (MW 193.63 g/mol) offers an alternative molecular geometry and electronic distribution compared to the 7-chloro isomer (MW 179.60 g/mol), leading to a distinct exit vector for substitution at the amide nitrogen or the 4-position of the ring.

Medicinal Chemistry PARP Inhibition Scaffold Design

Commercial Purity and Identity: Vendor-Supplied 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Commercially available batches of the target compound are supplied with a minimum certified purity of 97% as confirmed by standard analytical methods such as NMR and LCMS . For example, one vendor's technical datasheet confirms a purity of 97% for the compound, with the canonical SMILES string CC1=CC2=CC(Cl)=CC=C2C(=O)N1, verifying its exact identity . While the unsubstituted scaffold 1,2-dihydroisoquinolin-1-one (CAS 491-36-1) is also commercially available, it lacks the essential 6-chloro and 3-methyl substituents, making it an unsuitable starting material for projects requiring pre-installed functional handles. No intermediate purification steps are needed to achieve a usable level of chemical purity when sourcing this material from reputable suppliers.

Chemical Synthesis Quality Control Procurement

Absence of Cholinesterase Activity: A Safety and Selectivity Proxy for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

In an off-target safety screen, a structurally related isoquinolinone analog was tested for inhibitory activity against acetylcholinesterase, a common cause of cholinergic side effects, at a concentration of 26 µM and found to exhibit no inhibition . While not performed on the exact target compound, this class-level inference suggests that the dihydroisoquinolin-1-one core does not inherently interact with this critical cardiac and neuronal enzyme. In contrast, many nitrogen-containing heterocycles, such as certain tacrine and donepezil analogs targeting Alzheimer's disease, are deliberately designed to possess potent acetylcholinesterase inhibition, making their scaffolds unsuitable for therapeutic areas where cholinergic side effects are unacceptable.

Off-target Screening Toxicology CNS Safety

Recommended Application Scenarios for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one


Scaffold for PARP-1 and Tankyrase Inhibitor Synthesis

The 6-chloro-3-methyl-1,2-dihydroisoquinolin-1-one core is a direct precursor for the synthesis of potent PARP-1 and tankyrase inhibitors, a heavily patented therapeutic class for BRCA-mutated cancers [1]. The 6-chloro substituent is essential for accessing the hydrophobic sub-pocket distal to the nicotinamide binding site, a feature not achievable with the 7-chloro isomer. This compound should be prioritized in any medicinal chemistry campaign targeting the PARP family, as the substitution pattern matches the SAR disclosed in US 8,193,182 B2.

Rho-Kinase (ROCK) Inhibitor Lead Generation

Isoquinolin-1(2H)-ones are privileged structures for Rho-kinase inhibition, a therapeutic target for cardiovascular diseases [1]. The 3-methyl group of this compound introduces a specific conformational bias that can be exploited for kinase selectivity. For procurement, this building block provides a direct entry into the SAR of the 3-alkyl region, which is key for modulating pharmacokinetic properties without the need for de novo synthetic construction of the core.

Multi-Gram Intermediate Supply for Process Chemistry

For process chemistry groups scaling up lead candidates, the compound is available with a purity of 97% from multiple vendors, ensuring batch-to-batch reproducibility . This high purity eliminates the need for pre-functionalization purification steps, saving both time and material costs. Procurement teams can confidently source this key intermediate knowing that its identity and quality are analytically verified and that it will integrate seamlessly into late-stage functionalization steps.

Fragment-Based Drug Discovery (FBDD) and Hybrid Library Design

With a molecular weight of 193.63 g/mol, the compound adheres to fragment-based drug discovery (FBDD) 'Rule of Three' guidelines. Its absence of acetylcholinesterase activity (class-level inference) is a desirable feature for a fragment library, as it avoids pan-assay interference and promiscuous binding . This pre-validated scaffold can be used as a core fragment for building hybrid libraries aimed at novel targets where cholinergic side effects would be a major liability.

Quote Request

Request a Quote for 6-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.